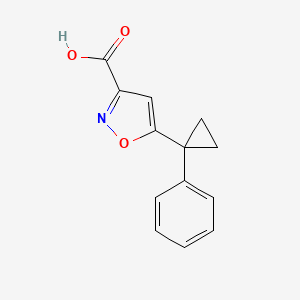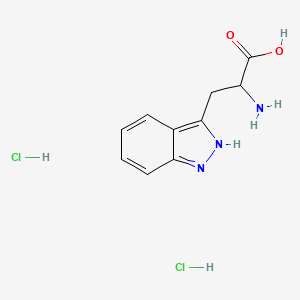
2-amino-3-(1H-indazol-3-yl)propanoicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride, typically involves cyclization reactions. One common method is the transition metal-catalyzed reaction, which facilitates the formation of the indazole ring . Another approach is the reductive cyclization reaction, which involves the reduction of nitro compounds to amines followed by cyclization .
Industrial Production Methods
Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid, while reduction may yield 2-amino-3-(1H-indazol-3-yl)propanol .
科学研究应用
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid: This compound is structurally similar but contains an indole ring instead of an indazole ring.
2-amino-3-(1H-pyrazol-3-yl)propanoic acid: This compound contains a pyrazole ring instead of an indazole ring.
Uniqueness
2-amino-3-(1H-indazol-3-yl)propanoic acid dihydrochloride is unique due to its indazole ring, which imparts distinct biological activities and chemical properties compared to similar compounds . This uniqueness makes it a valuable compound for research and development in various fields .
属性
分子式 |
C10H13Cl2N3O2 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC 名称 |
2-amino-3-(2H-indazol-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);2*1H |
InChI 键 |
DMZQQLGVEKOSIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


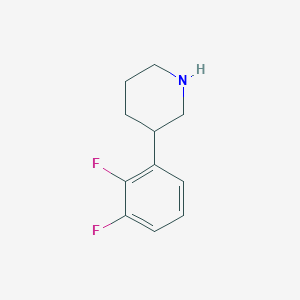

![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
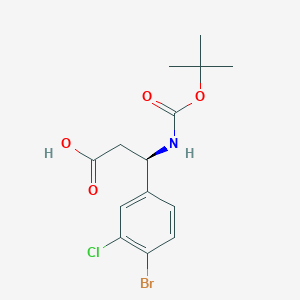
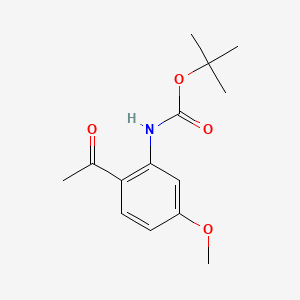
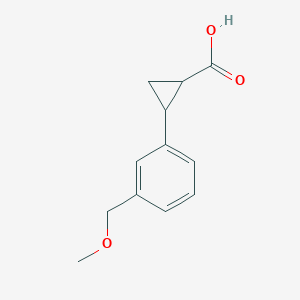
![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
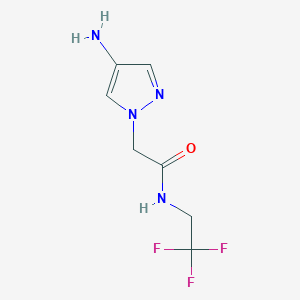

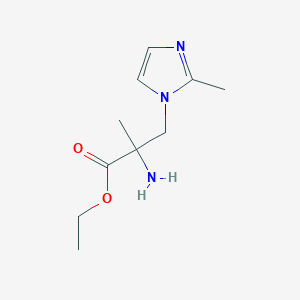
![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)

